1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane
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Overview
Description
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two sulfonyl groups attached to a diazepane ring, with methoxy and methyl substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Derivatives: The starting materials, 4-methoxy-3-methylbenzenesulfonyl chloride, are prepared through sulfonation and chlorination reactions.
Diazepane Ring Formation: The diazepane ring is synthesized through a cyclization reaction involving appropriate diamines and sulfonyl chlorides under controlled conditions.
Final Coupling: The benzene derivatives are then coupled with the diazepane ring using a suitable base and solvent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds .
Scientific Research Applications
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl substituents on the benzene rings may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-methyl-benzenesulfonyl chloride: A precursor in the synthesis of the target compound.
1,4-Bis[4-(3-acryloyloxypropyloxy) benzoyloxy]-2-methylbenzene: Another compound with similar structural features but different applications.
Uniqueness
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane is unique due to its specific combination of functional groups and the diazepane ring structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
433965-96-9 |
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Molecular Formula |
C21H28N2O6S2 |
Molecular Weight |
468.6g/mol |
IUPAC Name |
1,4-bis[(4-methoxy-3-methylphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C21H28N2O6S2/c1-16-14-18(6-8-20(16)28-3)30(24,25)22-10-5-11-23(13-12-22)31(26,27)19-7-9-21(29-4)17(2)15-19/h6-9,14-15H,5,10-13H2,1-4H3 |
InChI Key |
IHTIAVMXLQAPNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)OC |
Origin of Product |
United States |
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